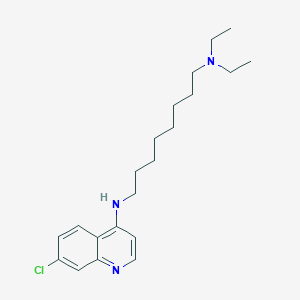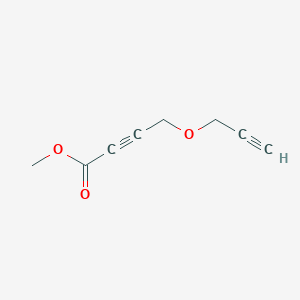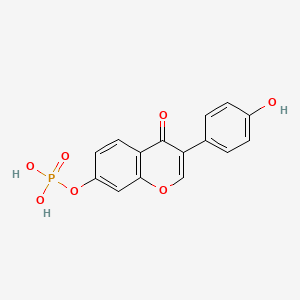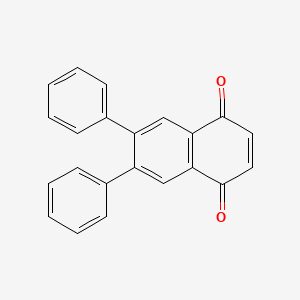![molecular formula C11H16O2 B14252092 (2R)-2-Ethynyl-2-methyl-1,4-dioxaspiro[4.5]decane CAS No. 189276-50-4](/img/structure/B14252092.png)
(2R)-2-Ethynyl-2-methyl-1,4-dioxaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Ethynyl-2-methyl-1,4-dioxaspiro[45]decane is a unique organic compound characterized by its spirocyclic structure, which includes a dioxaspirodecane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Ethynyl-2-methyl-1,4-dioxaspiro[4.5]decane typically involves the following steps:
Formation of the Dioxaspirodecane Ring: The initial step involves the formation of the 1,4-dioxaspiro[4.5]decane ring system. This can be achieved through a cyclization reaction involving a diol and a suitable dihalide under basic conditions.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction. This involves the reaction of an alkyne with a halide in the presence of a palladium catalyst and a copper co-catalyst.
Methylation: The final step involves the methylation of the spirocyclic compound to introduce the methyl group at the 2-position. This can be achieved using a methylating agent such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-Ethynyl-2-methyl-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl compound.
Reduction: The ethynyl group can be reduced to form an alkene or alkane.
Substitution: The spirocyclic ring can undergo substitution reactions, particularly at the ethynyl and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using halogenating agents like bromine or chlorine.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
(2R)-2-Ethynyl-2-methyl-1,4-dioxaspiro[4.5]decane has several scientific research applications:
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in the design of spirocyclic drugs.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and resins.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Mécanisme D'action
The mechanism of action of (2R)-2-Ethynyl-2-methyl-1,4-dioxaspiro[4.5]decane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions, while the spirocyclic structure can provide steric hindrance, influencing the binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-Ethynyl-2-methyl-1,4-dioxaspiro[4.5]nonane: Similar structure but with a different ring size.
(2R)-2-Ethynyl-2-methyl-1,4-dioxaspiro[4.5]undecane: Similar structure but with an extended ring size.
(2R)-2-Ethynyl-2-methyl-1,4-dioxaspiro[4.5]octane: Similar structure but with a smaller ring size.
Uniqueness
(2R)-2-Ethynyl-2-methyl-1,4-dioxaspiro[4.5]decane is unique due to its specific ring size and the presence of both an ethynyl and a methyl group at the 2-position. This combination of features imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
189276-50-4 |
|---|---|
Formule moléculaire |
C11H16O2 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
(3R)-3-ethynyl-3-methyl-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C11H16O2/c1-3-10(2)9-12-11(13-10)7-5-4-6-8-11/h1H,4-9H2,2H3/t10-/m1/s1 |
Clé InChI |
JZXYNOPDQCVOLR-SNVBAGLBSA-N |
SMILES isomérique |
C[C@]1(COC2(O1)CCCCC2)C#C |
SMILES canonique |
CC1(COC2(O1)CCCCC2)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-4-methoxybenzamide](/img/structure/B14252018.png)

![7-Oxabicyclo[4.1.0]heptane, 1,3,3-trimethyl-2-methylene-](/img/structure/B14252038.png)



![Methanone, (4-methylphenyl)[1-(3-quinolinylmethyl)-1H-pyrrol-3-yl]-](/img/structure/B14252061.png)

![5-Nitro-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]pyridine](/img/structure/B14252080.png)


![Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monoacetate (salt) (9CI)](/img/structure/B14252096.png)

